molecular formula C8H14ClF2N B2486899 7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride CAS No. 2253633-05-3

7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride

货号: B2486899
CAS 编号: 2253633-05-3
分子量: 197.65
InChI 键: KHZAZGUFXFQBFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride: is a versatile small molecule scaffold used primarily in research and development. It is known for its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms. This compound is often utilized in the synthesis of pharmaceuticals and other complex organic molecules due to its stability and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. The process may include steps such as cyclization, spirocyclization, and fluorination. Common reagents used in these reactions include hydrogen fluoride, fluorine gas, and various fluorinating agents .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the desired product .

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Chemistry: In chemistry, 7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is used to study the effects of fluorinated spirocyclic compounds on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its stability and reactivity make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and advanced materials .

作用机制

The mechanism of action of 7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The spirocyclic structure of the compound also allows it to fit into specific binding sites, enhancing its efficacy .

相似化合物的比较

  • 2,2-Difluoro-7-azaspiro[3.5]nonane;hydrochloride
  • 7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride

Comparison: Compared to similar compounds, this compound is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. These features contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry .

生物活性

7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride is a fluorinated spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C₈H₁₄ClF₂N
  • Molecular Weight : 197.65 g/mol
  • Structure : The compound features a spirocyclic structure with two fluorine atoms at the seventh carbon position, enhancing its reactivity and stability in biological systems.

Synthesis Methods

The synthesis of this compound typically involves:

  • Fluorination : Utilization of fluorinating agents such as hydrogen fluoride or fluorine gas.
  • Cyclization Reactions : Multi-step organic reactions that facilitate the formation of the spirocyclic structure.
  • Purification Techniques : Methods like crystallization and chromatography are employed to isolate the compound with high purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Interactions : The compound can interact with various enzymes or receptors due to its spirocyclic structure, which allows it to fit into specific binding sites.
  • Fluorine Interactions : The presence of fluorine enhances the compound's binding affinity and alters the activity of target proteins, potentially leading to therapeutic effects.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC₈H₁₄ClF₂NPotential GPR119 agonist; interactions with enzymes
2,2-Difluoro-7-azaspiro[3.5]nonane;hydrochlorideC₈H₁₄ClF₂NSimilar structural properties; potential antimalarial effects
7-Azaspiro[3.5]nonane derivativesVariesAntiplasmodial activity; GPR119 agonism

Case Studies

A notable study focused on the synthesis and evaluation of novel 7-azaspiro[3.5]nonane derivatives demonstrated significant biological activity against malaria parasites and highlighted the importance of structural modifications in enhancing efficacy .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 7,7-difluoro-1-azaspiro[3.5]nonane hydrochloride, and how do reaction conditions influence yield?

The synthesis of spirocyclic compounds like 7,7-difluoro-1-azaspiro[3.5]nonane hydrochloride typically involves nucleophilic substitution or cyclization reactions. For example, analogous spiro compounds (e.g., 2,7-diazaspiro[3.5]nonane derivatives) are synthesized by reacting amines with chloroformates under basic conditions to form carbamate intermediates, followed by cyclization . Key parameters include pH control, temperature (often 0–25°C), and solvent selection (e.g., dichloromethane or THF). Side reactions like over-alkylation can occur if stoichiometry is not tightly controlled. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How can the structural integrity of 7,7-difluoro-1-azaspiro[3.5]nonane hydrochloride be validated post-synthesis?

Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify fluorine positions and spirocyclic geometry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C9_9H14_{14}ClF2_2N).
  • X-ray Crystallography : For unambiguous determination of stereochemistry and ring conformation, though this requires high-purity crystals .
  • HPLC-Purity Analysis : To ensure >95% purity, as impurities can skew pharmacological data .

Q. What pharmacological significance does the spirocyclic scaffold of this compound hold?

Spirocyclic amines are valued in drug discovery for their 3D rigidity, which enhances target selectivity and metabolic stability. The 7,7-difluoro modification may influence lipophilicity and binding to central nervous system (CNS) targets, such as sigma receptors or monoamine transporters. For example, structurally related 2,7-diazaspiro[3.5]nonane derivatives exhibit potent sigma-1 receptor (S1R) antagonism, suggesting potential applications in neuropathic pain or neurodegenerative diseases .

Advanced Research Questions

Q. How can computational modeling optimize the design of 7,7-difluoro-1-azaspiro[3.5]nonane derivatives for specific receptor targets?

Molecular docking and molecular dynamics simulations can predict binding affinities to targets like S1R or dopamine receptors. For instance, scaffold rigidity and fluorine’s electronegativity may stabilize hydrogen bonds with residues in the receptor’s hydrophobic pocket. Comparative studies of similar ligands (e.g., diazabicyclo derivatives) show that minor structural changes (e.g., fluorine substitution) significantly alter intrinsic activity (e.g., agonist vs. antagonist profiles) . Tools like AutoDock Vina or Schrödinger Suite are recommended for such analyses.

Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo studies?

Contradictions may arise from bioavailability differences or off-target effects. To address this:

  • Pharmacokinetic Profiling : Measure plasma stability, blood-brain barrier penetration (e.g., PAMPA-BBB assay), and metabolic clearance using liver microsomes .
  • Metabolite Identification : LC-MS/MS to detect active or toxic metabolites.
  • Dose-Response Refinement : Adjust dosing regimens to account for species-specific ADME (absorption, distribution, metabolism, excretion) .

Q. How can reaction by-products during spirocycle synthesis be minimized?

Common by-products include linear oligomers or uncyclized intermediates. Mitigation strategies:

  • Stepwise Temperature Control : Initiate reactions at 0°C to suppress side reactions, then gradually warm to room temperature.
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyclization efficiency.
  • In Situ Monitoring : Techniques like FTIR or inline NMR to track reaction progress and terminate before by-product formation .

Q. What analytical methods are most effective for quantifying trace impurities in this compound?

  • UPLC-MS/MS : Detects impurities at ppm levels, with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid).
  • ICP-OES : For heavy metal contamination (e.g., residual catalysts).
  • Chiral HPLC : To resolve enantiomeric impurities if asymmetric synthesis is employed .

Q. Methodological Considerations

  • Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak IA) to ensure enantiomeric excess >99% .
  • Stability Testing : Store the hydrochloride salt under inert atmosphere (N2_2) at –20°C to prevent hydrolysis or oxidation .
  • Toxicity Screening : Prioritize Ames test (mutagenicity) and hERG inhibition assays early in development to derisk further studies .

属性

IUPAC Name

7,7-difluoro-1-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-7(2-4-8)5-6-11-7;/h11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZAZGUFXFQBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CCN2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253633-05-3
Record name 7,7-difluoro-1-azaspiro[3.5]nonane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。